molecular formula C15H19N3O4S B2394502 ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1319152-08-3

ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2394502
CAS No.: 1319152-08-3
M. Wt: 337.39
InChI Key: HQOMXCHTNMMVQG-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a sulfonamide group, and an ester functional group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzenesulfonamide with ethyl 3-methyl-1H-pyrazole-4-carboxylate under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The pyrazole ring may interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(2,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(3,5-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-5-22-15(19)13-11(4)16-17-14(13)23(20,21)18-12-7-6-9(2)10(3)8-12/h6-8,18H,5H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOMXCHTNMMVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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